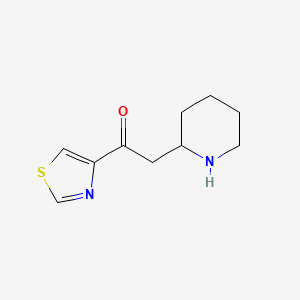
2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a chemical compound that features a piperidine ring and a thiazole ring connected by an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of piperidine derivatives with thiazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with a thiazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethanone group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
科学研究应用
2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)propan-1-one
- 2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)butan-1-one
- 2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)pentan-1-one
Uniqueness
2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to its specific combination of a piperidine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC 名称 |
2-piperidin-2-yl-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C10H14N2OS/c13-10(9-6-14-7-12-9)5-8-3-1-2-4-11-8/h6-8,11H,1-5H2 |
InChI 键 |
NBXXQXCIMMQNKB-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)CC(=O)C2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


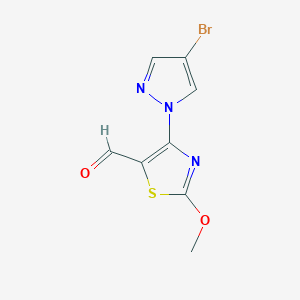
![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
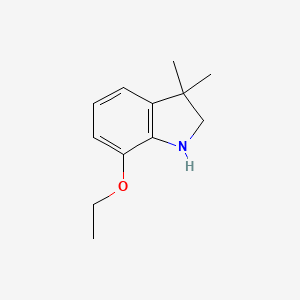
![1-Methyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B15272230.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
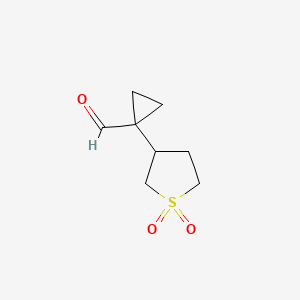

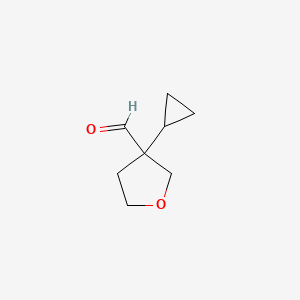
![(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B15272249.png)
![1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B15272252.png)
![2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B15272263.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-3-methylbutanoic acid](/img/structure/B15272275.png)
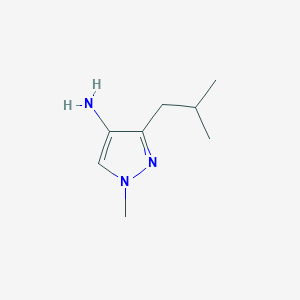
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
